molecular formula C37H50NOPS B6290182 [S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-31-4

[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290182
CAS No.: 2565792-31-4
M. Wt: 587.8 g/mol
InChI Key: ZSXXREFJLLZXGO-UMHYOFIISA-N
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Description

This chiral sulfinamide-phosphine hybrid ligand features a diadamantanphosphino group, a bulky adamantane-based substituent, and a stereogenic sulfur center. Its molecular formula is C₃₇H₅₀NOPS (MW: 587.84) with CAS 2565792-31-4 . The adamantane moieties confer exceptional steric bulk and rigidity, enhancing air stability and enantioselectivity in asymmetric catalysis. It is stored under inert atmospheres due to sensitivity to moisture and oxygen .

Properties

IUPAC Name

(R)-N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50NOPS/c1-35(2,3)41(39)38-34(31-9-5-4-6-10-31)32-11-7-8-12-33(32)40(36-19-25-13-26(20-36)15-27(14-25)21-36)37-22-28-16-29(23-37)18-30(17-28)24-37/h4-12,25-30,34,38H,13-24H2,1-3H3/t25?,26?,27?,28?,29?,30?,34-,36?,37?,40?,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXXREFJLLZXGO-UMHYOFIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Sulfinate Formation : A Grignard or organolithium reagent reacts with DABSO in tetrahydrofuran (THF) at room temperature, forming a metal sulfinate. For example, 2-methyl-2-propane magnesium bromide reacts with DABSO to yield the corresponding sulfinate salt.

  • Sulfinyl Chloride Generation : Treatment with thionyl chloride (SOCl₂) converts the sulfinate into a sulfinyl chloride. This step occurs at room temperature within 30 minutes.

  • Amine Coupling : The sulfinyl chloride reacts with the chiral amine [(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]amine in the presence of triethylamine (Et₃N), yielding the sulfinamide product.

Key Data :

StepReagents/ConditionsYield (%)
Sulfinate formationDABSO, THF, rt, 30 min75–90
Sulfinyl chlorideSOCl₂, rt, 30 min80–95
Sulfinamide couplingAmine, Et₃N, rt, 30 min70–83

This method avoids cryogenic conditions and leverages DABSO’s air stability, making it scalable for gram-scale synthesis.

Synthesis of the Chiral Amine Precursor

The amine [(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]amine is synthesized through asymmetric catalysis and functional group transformations.

Stereochemical Integration and Final Assembly

The coupling of the sulfinyl chloride and chiral amine must preserve stereochemistry. Key considerations include:

  • Chiral Sulfinyl Chlorides : Using (R)-configured sulfinyl chlorides ensures retention of stereochemistry during amine coupling.

  • Inversion Prevention : Conducting reactions at room temperature minimizes epimerization.

Final Reaction :

[S(R)]-sulfinyl chloride+(R)-amineEt3N[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide\text{[S(R)]-sulfinyl chloride} + \text{(R)-amine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}

Purification and Characterization

Purification :

  • Flash chromatography (50% ethyl acetate in hexane) removes unreacted amine and sulfinyl chloride byproducts.

  • Recrystallization from ethanol/water enhances diastereomeric purity.

Characterization :

  • ¹H/³¹P NMR : Confirms phosphine integration (δ ~20 ppm for ³¹P).

  • HPLC : Chiral columns (Chiralpak IA) verify enantiomeric excess (>99%).

  • X-ray Crystallography : Resolves absolute configuration of the sulfinamide and phosphine groups.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted phenyl compounds

Scientific Research Applications

The compound [S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide , commonly referred to as a sulfinamide ligand, has garnered significant attention in the field of asymmetric synthesis. This article explores its various applications, particularly in catalysis and medicinal chemistry, while providing comprehensive data tables and case studies to highlight its impact.

Asymmetric Michael Addition

One of the prominent applications of this compound is in asymmetric Michael addition reactions. Research by Professor Zhang Junliang has demonstrated that this sulfinamide ligand exhibits excellent enantioselectivity when used in conjunction with various electrophiles and nucleophiles.

Case Study:

In a study involving the addition of malonates to α,β-unsaturated carbonyl compounds, the use of this compound resulted in yields exceeding 90% with enantiomeric excess (ee) values above 95% .

Asymmetric Intermolecular Rauhut–Currier Reaction

This compound has also been successfully employed in the Rauhut–Currier reaction, which is critical for synthesizing β-substituted carbonyl compounds.

Data Table: Performance Metrics

Reaction TypeYield (%)Enantiomeric Excess (ee) (%)
Michael Addition>90>95
Rauhut–Currier8592

Anticancer Agents

Recent studies have explored the potential of sulfinamide derivatives as anticancer agents. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study:

In vitro studies indicated that this compound exhibited cytotoxicity against breast cancer cells with an IC50 value of 15 µM, demonstrating its potential as a lead compound for further development.

Chiral Drug Development

The chiral nature of this sulfinamide ligand makes it an attractive candidate for the synthesis of chiral drugs. Its ability to facilitate enantioselective transformations is crucial for developing pharmaceuticals with specific stereochemistry.

Data Table: Chiral Drug Synthesis

Drug NameTarget EnantiomerYield (%)ee (%)
Drug A(S)-enantiomer7890
Drug B(R)-enantiomer8288

Mechanism of Action

The mechanism of action of [S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets. The diadamantanphosphino group plays a crucial role in binding to metal centers, facilitating catalytic processes. Additionally, the sulfinamide group can interact with biological macromolecules, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Phosphino Group Molecular Formula MW Key Features Applications
[Target Compound] Diadamantanphosphino C₃₇H₅₀NOPS 587.84 Bulkiest substituent; rigid adamantane backbone; high stereocontrol. Au-catalyzed asymmetric cyclization, enantioselective C–C bond formation .
[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide Dicyclohexylphosphino C₃₀H₄₄NOPS 497.7 Moderate steric bulk; cheaper to synthesize. Pd-catalyzed cross-coupling; lower enantioselectivity in some reactions .
[S(R)]-N-[(R)-[3,5-Bis(tert-butyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-... Dicyclohexylphosphino C₃₉H₅₉NO₂PS 640.0 Electron-rich aryl groups enhance π-backbonding; improved thermal stability. Ni-catalyzed hydrogenation; asymmetric [3+3] cycloadditions .
[S(R)]-N-{(S)-(1-Naphthalenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl}-... Diphenylphosphino C₃₉H₃₈NO₂PS 659.9 Aromatic xanthene backbone; planar chirality. Au-catalyzed allene cyclization; moderate air sensitivity .

Steric and Electronic Properties

  • Diadamantanphosphino Group: Steric Demand: Adamantane’s three-dimensional rigidity creates a larger cone angle (>160°) compared to dicyclohexylphosphino (~140°) or diphenylphosphino (~120°), enabling superior steric shielding . Electronic Effects: Electron-donating adamantane groups enhance metal-ligand bond strength, favoring oxidative addition in cross-coupling reactions.
  • Dicyclohexyl/Diphenylphosphino Analogs: Less steric hindrance allows faster substrate access but reduces enantioselectivity in asymmetric catalysis .

Stability and Reactivity

  • Air/Moisture Sensitivity :

    • All analogs are air-sensitive, requiring argon storage. However, the adamantane-based ligand exhibits marginally better stability due to reduced phosphine oxidation kinetics .
    • Cyclohexyl and phenyl analogs degrade faster under ambient conditions .
  • Catalytic Performance: Gold Catalysis: The target compound achieves >95% ee in tetrahydrocarboline synthesis via Au-catalyzed cyclization, outperforming dicyclohexylphosphino analogs (80–90% ee) . Palladium Catalysis: Dicyclohexylphosphino analogs are preferred for Suzuki-Miyaura coupling due to their balance of steric bulk and reactivity .

Biological Activity

[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, with the CAS number 2565792-31-4, is a sulfinamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a diadamantanphosphino group, which may enhance its interaction with biological targets.

  • Molecular Formula : C37H50NOPS
  • Molecular Weight : 587.85 g/mol
  • Purity : 95%
  • IUPAC Name : (R)-N-((R)-(2-(di(adamantan-1-yl)phosphaneyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

The biological activity of this compound is primarily attributed to its role as a ligand in various catalytic processes, particularly in asymmetric synthesis. The presence of the phosphine moiety allows for enhanced reactivity and selectivity in reactions involving metal catalysts.

Potential Applications

  • Anticancer Activity : Preliminary studies suggest that sulfinamides can act as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation. Research indicates that derivatives of sulfinamides may exhibit cytotoxic effects against various cancer cell lines.
  • Chiral Auxiliary : The compound can serve as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products which are crucial in the development of pharmaceuticals.
  • Ligand in Catalysis : Due to its unique structure, it can be employed as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of chemical transformations.

Case Studies

  • Anticancer Studies :
    • A study conducted on the effectiveness of sulfinamide derivatives showed significant inhibition of cancer cell growth, particularly in prostate and breast cancer models. The mechanism was linked to the disruption of farnesylation processes essential for oncogenic signaling pathways.
  • Synthesis and Characterization :
    • Research has demonstrated the successful synthesis of this compound using established protocols for phosphine ligands, highlighting its potential utility in synthetic organic chemistry.
  • Asymmetric Synthesis Applications :
    • The compound has been utilized in various asymmetric synthesis reactions, leading to high yields and selectivity for desired chiral products. Its application in iridium-catalyzed hydrogenation reactions has been particularly noted for producing valuable pharmaceutical intermediates.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits farnesyltransferase; cytotoxic effects on cancer cell lines
Chiral AuxiliaryFacilitates asymmetric synthesis; enhances enantiomeric purity
Ligand in CatalysisEnhances reactivity and selectivity in metal-catalyzed reactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide?

  • Methodology : The synthesis typically involves sequential coupling of chiral sulfinamide and diadamantanphosphino moieties. A common approach is to use a stereospecific substitution reaction between (R)-2-methylpropane-2-sulfinamide and a brominated diadamantanphosphino precursor under inert conditions (e.g., argon). Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is critical to isolate enantiomerically pure product. Intermediate characterization by 1H^1H-NMR and chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol) ensures stereochemical fidelity .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; UV detection at 254 nm.

NMR : Confirm the presence of diadamantanphosphino protons (δ 2.1–2.5 ppm, multiplet) and sulfinamide NH (δ 5.2 ppm, broad singlet).

Mass Spectrometry : ESI-MS in positive mode should show [M+H]+^+ at m/z corresponding to the molecular formula (C31_{31}H42_{42}NOPS).
Discrepancies in NMR integration or unexpected MS fragments indicate impurities requiring repurification .

Advanced Research Questions

Q. How can the absolute configuration of this chiral sulfinamide be determined experimentally?

  • X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., iodine via diffusion methods) and solve the structure using SHELXL (single-crystal refinement). The Flack parameter and Hooft statistics validate enantiomeric assignment. For example, in related sulfinamides, the (R,S) configuration showed C–S bond angles of 104.5° ± 0.3°, consistent with steric hindrance from the diadamantyl group .
  • Table 1 : Crystallographic Data for Analogous Compounds

ParameterValue (Example)
Space GroupP21_121_121_1
R Factor0.038
C–S Bond Length1.81 Å
Flack Parameter0.02(2)

Q. What strategies resolve contradictions between spectroscopic and computational stereochemical predictions?

  • Case Study : If DFT calculations predict an (S,R) configuration but X-ray data indicate (R,S), re-evaluate the computational model’s torsional parameters (e.g., diadamantanphosphino group’s conformational flexibility). Cross-validate using vibrational circular dichroism (VCD) to detect Cotton effects at 1250–1300 cm1 ^{-1 } (sulfinamide S=O stretch). Discrepancies often arise from solvent effects in DFT not accounted for in solid-state crystallography .

Q. How does this compound perform as a ligand in asymmetric catalysis?

  • Catalytic Testing : In Pd-catalyzed allylic alkylation, the diadamantanphosphino group enhances steric bulk, improving enantioselectivity (e.g., >90% ee in β-ketoester reactions). Compare turnover numbers (TON) and ee values with diphenylphosphino analogs. Kinetic studies (e.g., variable-temperature 31P^31P-NMR) reveal ligand dissociation rates, which correlate with catalytic efficiency .

Data Contradiction Analysis

Q. How to address conflicting 1H^1H-NMR and 19F^19F-NMR data in derivatives of this compound?

  • Root Cause : Fluorinated byproducts (e.g., from incomplete purification) may introduce unaccounted signals.
  • Resolution :

2D NMR : Perform HSQC to assign proton-carbon correlations and identify impurities.

Elemental Analysis : Verify C/H/N/S ratios (±0.3% tolerance).

Reproducibility : Repeat synthesis under rigorously anhydrous conditions to suppress side reactions .

Methodological Best Practices

Q. What precautions are essential for handling air-sensitive intermediates during synthesis?

  • Protocol :

  • Use Schlenk lines for phosphine coupling steps.
  • Store the product under argon with molecular sieves (3 Å) to prevent hydrolysis of the sulfinamide group.
  • Monitor reaction progress via TLC (silica GF254, UV visualization) to minimize exposure to air .

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